molecular formula C19H20N4OS B6751711 N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6751711
M. Wt: 352.5 g/mol
InChI Key: OTJIEMBXBYQRFU-UHFFFAOYSA-N
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Description

“N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” is a complex organic compound that features a quinoline moiety, a thiazole ring, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(23-10-6-15(7-11-23)18-21-9-12-25-18)22-13-16-4-1-3-14-5-2-8-20-17(14)16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJIEMBXBYQRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CS2)C(=O)NCC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Carboxamide Formation: The piperidine ring can be introduced through a reductive amination reaction, followed by carboxylation to form the carboxamide group.

    Final Coupling: The quinoline, thiazole, and piperidine carboxamide fragments are then coupled together using appropriate coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives.

Scientific Research Applications

“N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The quinoline and thiazole rings often play a crucial role in binding to the target site, while the piperidine carboxamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide: can be compared with other quinoline or thiazole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its combined structural features, which may confer unique biological activities or chemical properties not found in simpler analogs.

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